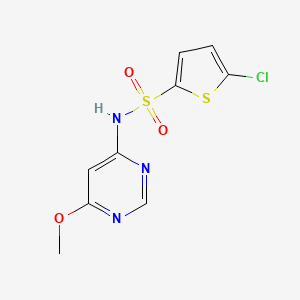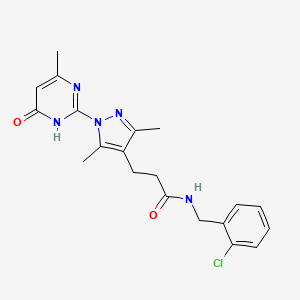![molecular formula C16H21NO2 B2370101 Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-31-1](/img/structure/B2370101.png)
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MAPA belongs to the class of bicyclo[1.1.1]pentane derivatives, which are known for their unique structural and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of neuronal excitability. Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to inhibit the activity of NMDA receptors, which are involved in the regulation of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of GABAergic and glutamatergic neurotransmission, and the modulation of intracellular signaling pathways. In animal studies, Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to produce anticonvulsant, anxiolytic, and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate in lab experiments is its unique pharmacological profile, which makes it a useful tool compound for studying the role of GABAergic and glutamatergic neurotransmission in various physiological and pathological conditions. However, one limitation of using Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its relatively low potency and selectivity, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, including the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the elucidation of its exact mechanism of action. Additionally, further studies are needed to explore the potential side effects and toxicity of Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate, as well as its pharmacokinetic and pharmacodynamic properties.
Métodos De Síntesis
The synthesis of Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves the reaction of 2,5-dimethylphenylacetonitrile with cyclobutanone in the presence of a Lewis acid catalyst, followed by reduction of the resulting bicyclic ketone with sodium borohydride and subsequent esterification with methyl chloroacetate. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied extensively for its potential therapeutic applications, especially in the treatment of neurological disorders. It has been shown to possess anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the development of new drugs. Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been investigated for its potential use as a tool compound in neuroscience research, particularly in the study of GABAergic and glutamatergic neurotransmission.
Propiedades
IUPAC Name |
methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10-4-5-11(2)12(6-10)15-7-16(8-15,9-15)13(17)14(18)19-3/h4-6,13H,7-9,17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKRSBCQBVHPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C23CC(C2)(C3)C(C(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)
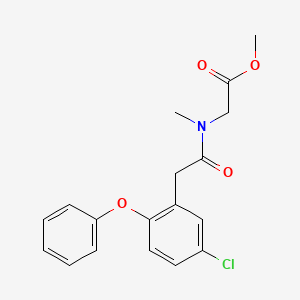

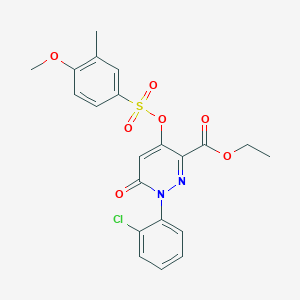
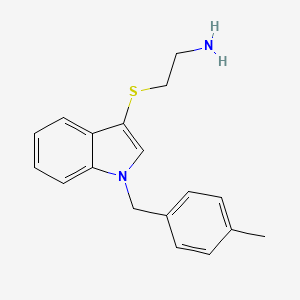
![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)

